5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide
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Description
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17FN4OS and its molecular weight is 332.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the particular target and the structure of the compound .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may impact multiple biochemical pathways . The downstream effects would depend on the specific pathways and targets involved .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound could have multiple molecular and cellular effects .
Properties
IUPAC Name |
5-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c1-10(2)13(9-21-6-5-18-20-21)19-16(22)15-8-11-7-12(17)3-4-14(11)23-15/h3-8,10,13H,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXPGEQYOKCUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.